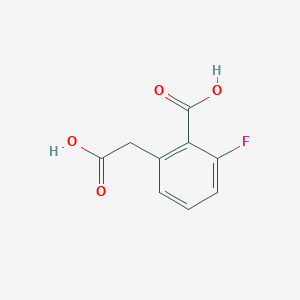

2-(Carboxymethyl)-6-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “2-(Carboxymethyl)-6-fluorobenzoic acid”, it would be a benzoic acid derivative with a carboxymethyl group at the 2nd position and a fluorine atom at the 6th position on the benzene ring.

Synthesis Analysis

While specific synthesis methods for “2-(Carboxymethyl)-6-fluorobenzoic acid” are not available, carboxymethyl derivatives are often synthesized through carboxymethylation processes . This typically involves the reaction of a compound with monochloroacetic acid in the presence of a base .Molecular Structure Analysis

The molecular structure of “2-(Carboxymethyl)-6-fluorobenzoic acid” would consist of a benzene ring with a carboxymethyl group (-CH2-COOH) attached at one position and a fluorine atom attached at another position .Chemical Reactions Analysis

Carboxymethyl compounds can participate in various chemical reactions. For instance, they can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carboxymethyl)-6-fluorobenzoic acid” would depend on its specific structure. Carboxylic acids generally have high boiling points due to their ability to form strong hydrogen bonds. They are also typically soluble in water .Applications De Recherche Scientifique

Organic Synthesis and Reactivity

- Chemical Reactions and Modifications: The reactivity of halogenated benzoic acids, such as 2-fluorobenzoic acid, has been extensively studied. For instance, the selective deprotonation and lithiation reactions of 2-fluorobenzoic acid have been explored, demonstrating its utility in organic synthesis for creating complex molecules (Frédéric Gohier et al., 2003). Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection and diazotization highlights its adaptability in synthetic chemistry (Zhao Haoyu et al., 2010).

Medicinal Chemistry and Drug Development

- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized from reactions involving 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, have shown potent cytotoxicity against various cancer cell lines. This underscores the role of fluorobenzoic acid derivatives in the development of new anticancer agents (L. Deady et al., 2005).

Materials Science and Coordination Chemistry

- Magnetic Properties and Coordination Polymers: The structural and magnetic properties of coordination polymers derived from benzoate derivatives, including 2-fluorobenzoic acid, have been investigated. These studies reveal the impact of non-coordinated fluoro-substituents on ferromagnetic ordering and slow magnetic relaxation, highlighting the potential of fluorobenzoic acids in designing materials with novel magnetic properties (Xiangyu Liu et al., 2017).

Environmental Science and Biodegradation

- Biodegradation Mechanisms: The anaerobic transformation of phenol to benzoate via para-carboxylation, using fluorinated analogues, offers insights into the microbial degradation of aromatic compounds. This research is crucial for understanding the environmental fate of phenolic pollutants and the potential for bioremediation (B. Genthner et al., 1989).

Mécanisme D'action

Carboxymethyl derivatives, such as carboxymethyl cellulose (CMC) and carboxymethyl chitosan (CMCS), are widely used in various applications due to their good water solubility, biocompatibility, and biodegradability . They can form hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction . These hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

The environment can significantly influence the action of these compounds. For example, the properties of CMCS-based hydrogels can be tailored to respond to external stimuli like pH, temperature, ions, and light .

In terms of pharmacokinetics, the bioavailability of compounds can be improved by using carboxymethyl derivatives. For instance, a study showed that carboxymethyl chitosan nanoparticles could enhance the intestinal absorption and bioavailability of certain compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(carboxymethyl)-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOWHJPTKJKKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-6-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2560911.png)

![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)

![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2560916.png)

![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)

![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)